Journal Name:EES Catalysis
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Strategies for reducing the overpotential of one-dimensional Si nanostructured photoelectrodes for solar hydrogen production
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00073g
Using solar energy to split water to produce hydrogen, the most promising green energy source, is an advanced way to solve the current energy crisis and environmental pollution problems. The key to this technology lies in the development of high-performance semiconductor photoelectrodes. Si has been recognized as a promissing candidate for solar water splitting photoelectrodes due to its excellent light absorption properties (band gap of 1.1 eV), high carrier mobility, abundance on earth, and established manufacturing technology. To improve the performance of Si-based photoelectrodes, one-dimensional (1D) Si nanostructures have been constructed and investigated. 1D Si nanostructured photoelectrodes have many advantages over planar Si photoelectrodes, including a large specific surface area that provides more reaction sites, antireflection effect that greatly enhances the absorption of sunlight, and improved carrier utilization by decoupling the light absorption and carrier collection paths. However, the poor catalytic activity of Si itself for the water splitting reactions (oxygen evolution reaction and hydrogen evolution reaction) makes the photoelectrocatalytic (PEC) water splitting on Si-based photoelectrodes require a large overpotential. In addition, the narrow band gap of Si leads to a low photovoltage, and the valence band energy level of Si is insufficient to oxidize water, which also leads to an increased overpotential for the PEC water splitting by the Si-based photoelectrodes. In order to reduce the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting, several strategies have been proposed, such as loading co-catalysts and constructing hetero- and homo-junctions. After introducing PEC water splitting process on Si, and the preparation methods and advantages of 1D Si nanostructures, this review paper provides an overview of the strategies and recent advances in reducing the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting.
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Single-site catalysts for CO2 electroreduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00063j
The use of electrocatalytic carbon dioxide reduction (ECR) for producing various high-value-added products is critical for achieving carbon neutrality. In the past decades, single-site catalysts (SSCs), such as single-atom catalysts, homogeneous molecular catalysts, metal–organic-framework-supported and covalent-organic-framework-supported SSCs, have shown good selectivity and activity for ECR. In this review, we systematically discuss the design principles and optimization strategies for ECR SSCs, starting with the reaction mechanism and descriptors of ECR. We highlight representative studies conducted in the past decades to elucidate the selectivity and reaction mechanisms of different types of SCCs for ECR. Finally, we describe the remaining challenges and perspectives in the application of these emerging catalysts.
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Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00092c
Polymer electrolyte membrane water electrolyzers (PEMWEs) driven by renewable electricity are deemed to be a promising technology toward green hydrogen production, where anodic oxygen evolution reaction (OER) is one of the main obstacles that impede the practical application of PEMWEs. The strongly acidic environment and greatly oxidative working conditions make the development of highly active and stable electrocatalysts toward OER extremely challenging. Ruthenium (Ru)-based materials as acidic OER catalysts possess a number of advantages including high activity and the lowest price among the precious metal family, while their long-term durability is far from satisfactory. To date, effective efforts have been made to improve the durability of Ru species to balance activity and stability. In this review, the recent progress in the development of Ru-based catalysts for enhanced acidic OER performance is summarized, expecting to offer guidance for exploring highly active and stable Ru-based catalysts. The fundamental understanding of the relationship between OER mechanism and activity as well as stability of Ru species is discussed. Then, experimental attempts to improve the acidic OER performance of Ru-based catalysts are reviewed. Finally, the challenges and perspectives for future studies of Ru-based catalysts for acidic OER are also proposed.
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CeO2 supported high-valence Fe oxide for highly active and stable water oxidation
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00113j
Despite the high intrinsic electrocatalytic activity for the oxygen evolution reaction (OER), stable high valence metal ions such as Fe4+ are very difficult to form in oxide catalysts. In this work, by elaborating a novel FeHV/CeO2@NF (nickel foam) catalyst, we stabilized high-valence Fe ions on a CeO2 support and achieved a record low overpotential of 219 mV to reach the current density of 50 mA cm−2. Theoretical calculations revealed that the fluent d–f electron transfer between ultra-small FeOx nanoparticles (US-FeOx) and CeO2 guarantees the robust high valence of surface Fe sites, which enables the optimum adsorption and efficient conversions in the OER process. Meanwhile, the electronic modulations induced by the US-FeOx also improve the site-to-site electron transfer to lower the reaction energy barriers for excellent OER performance. Moreover, the FeHV/CeO2@NF catalyst delivered excellent stability, sustaining a high current density (200 mA cm−2) for over 500 h, and the simple preparation method gave access to a large-area electrode (100 cm2), paving the way for large-scale hydrogen production by water splitting.
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A review of II-VI semiconductor nanoclusters for photocatalytic CO2 conversion: synthesis, characterization, and mechanisms
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00106g
The excessive consumption of fossil fuels has caused severe energy shortage, and the large amount of CO2 released during the combustion process has broken the carbon balance in nature. Achieving photocatalytic CO2 reduction to high-value products is of high significance for both economy and environment. So far, the bottlenecks for photocatalytic reduction of CO2 include low electron-hole separation efficiency and low CO2 productivity. II-VI semiconductor nanoclusters, especially magic-size clusters (MSCs), possess special chemical and physical properties like adjustable band gap (broadening the spectral response range), short carrier migration distance (favoring for charge separation), high surface/volume ratio (providing more active sites for CO2 adsorption and conversion), which serve as potent candidates for photocatalysis. This review briefly introduces the research progress of II-VI MSCs. Then, we summarize the recent advances of II-VI MSCs and related composites for photocatalytic CO2 reduction. In the end, challenges and prospects of MSCs-based photoelectron-catalytic systems are also discussed.
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Deconvoluting kinetics and transport effects of ionic liquid layers on FeN4-based oxygen reduction catalysts
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00166k
The use of ionic liquid layers has been reported to improve both the activity and durability of several oxygen reduction catalysts. However, the development of this technology has been hindered by the lack of understanding of the mechanism behind this performance enhancement. In this work, we use a library of ionic liquids to modify a model FeN4 catalyst (iron phthalocyanine), to decouple the effects of ionic liquid layers on oxygen reduction kinetics and oxygen transport. Our results show that oxygen reduction activity at low overpotentials it determined by the ionic liquids’ influence on the *OH binding energy on the active sites, while oxygen solubility and diffusivity controls transport at high overpotentials. Finally, using nitrogen physisorption, we have demonstrated that the distribution of the ionic liquids on the catalyst is inhomogeneous, and depends on the nature of the ionic liquid used.
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Carbon oxidation with sacrificial anodes to inhibit O2 evolution in membrane-less bioelectrochemical systems for microbial electrosynthesis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00141e
Microbial electrosynthesis is an emerging biosynthesis technology that produces value-added chemicals and fuels and, at the same time, reduces the environmental carbon footprint. However, constraints, such as low current densities and high inner resistance, disfavor this technology for industrial-scale purposes. The cathode performance has been strongly improved in recent years, while the anode performance has not been given enough attention despite its importance in closing the electric circuit. For traditional water electrolysis, O2 is produced at the anode, which is toxic to the anaerobic autotrophs that engage in microbial electrosynthesis. To overcome O2 toxicity in conventional microbial electrosynthesis, the anode and the cathode chamber have been separated by an ion-exchange membrane to avoid contact between the microbes and O2. However, ion-exchange membranes increase the maintenance costs and compromise the production efficiency by introducing an additional internal resistance. Furthermore, O2 is inevitably transferred to the catholyte due to diffusion and electro-osmotic fluxes that occur within the membrane. Here, we proved the concept of integrating carbon oxidation with sacrificial anodes and microbes to simultaneously inhibit the O2 evolution reaction (OER) and circumvent membrane application, which allows microbial electrosynthesis to proceed in a single chamber. The carbon-based anodes performed carbon oxidation as the alternative reaction to the OER. This enables microbial electrosynthesis to be performed with cell voltages as low as 1.8-2.1 V at 10 A·m-2. We utilized Methanothermobacter thermautotrophicus ∆H in a single-chamber Bioelectrochemical system (BES) with the best performing carbon-based anode (i.e., activated-carbon anode with soluble iron) to achieve a maximum cathode-geometric CH4 production rate of 27.3 L·m-2·d-1, which is equal to a volumetric methane production rate of 0.11 L·L-1·d-1 in our BES, at a coulombic efficiency of 99.4%. In this study, Methanothermobacter thermautotrophicus ∆H was majorly limited by sulfur that inhibited electromethanogenesis. However, this proof-of-concept study allows microbial electrosynthesis to be performed more energy-efficiently and can be immediately utilized for research purposes in microbial electrosynthesis.
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Unraveling the reaction mechanisms for furfural electroreduction on copper
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00040k
Electrochemical routes for the valorization of biomass-derived feedstock molecules offer sustainable pathways to produce chemicals and fuels. However, the underlying reaction mechanisms for their electrochemical conversion remain elusive. In particular, the exact role of proton–electron coupled transfer and electrocatalytic hydrogenation in the reaction mechanisms for biomass electroreduction are disputed. In this work, we study the reaction mechanism underlying the electroreduction of furfural, an important biomass-derived platform chemical, combining grand-canonical (constant-potential) density functional theory-based microkinetic simulations and pH dependent experiments on Cu under acidic conditions. Our simulations indicate the second PCET step in the reaction pathway to be the rate- and selectivity-determining step for the production of the two main products of furfural electroreduction on Cu, i.e., furfuryl alcohol and 2-methyl furan, at moderate overpotentials. We further identify the source of Cu's ability to produce both products with comparable activity in their nearly equal activation energies. Furthermore, our microkinetic simulations suggest that surface hydrogenation steps play a minor role in determining the overall activity of furfural electroreduction compared to PCET steps due to the low steady-state hydrogen coverage predicted under reaction conditions, the high activation barriers for surface hydrogenation and the observed pH dependence of the reaction. As a theoretical guideline, low pH (<1.5) and moderate potential (ca. −0.5 V vs. SHE) conditions are suggested for selective 2-MF production.
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Evolution of singlet oxygen in peroxymonosulfate activation: a review
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00107a
Given that sulfate-radical-based advanced oxidation processes (SR-AOPs) have attracted great attention in recent years, PMS activation has been reckoned to be an alternative method to the Fenton process in environmental remediation. Hence, in this review, we deliberately retrospect and study the recent progress using singlet oxygen (1O2) in SR-AOPs since 2016. First, the fundamental principles and means of characterization of 1O2 are carefully presented. Several categories of activators, such as metal-free catalysts (e.g., carbon tubes and graphene), metal-based (i.e., the elements Co and Mo), and other metallic-based catalysts (i.e., the elements Fe, Mn, and noble metals), are then specifically proposed. Under these circumstances, the mechanisms of 1O2 formation via direct electron transfer, self-decomposition, superoxide radical mediation, oxygen vacancy, perxoymonosulfate radical recombination, etc., have been deliberately summarized in sections. Notably, the research gaps and perspectives for 1O2 in environmental remediation have been critically put forward. Hopefully, this review can offer detailed and theoretical guidance for researchers participating in the study of 1O2 in SR-AOPs.
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Unlocking nanotubular bismuth oxyiodide toward carbon-neutral electrosynthesis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00034f
The electrochemical CO2 reduction reaction (CO2RR) to formate is one of the attractive strategies for achieving carbon-neutral sustainability, but synthesizing highly active catalytic materials capable of selectively forming formate, especially under industrially relevant conditions, remains challenging. We herein report ultrathin one-dimensional nanotubular Bi5O7I with substantial amounts of nanopores and oxygen vacancies for the CO2RR. A desirable selectivity of over 93% and high current density for formate are achieved in a potential window of 1000 mV in a flow cell. More importantly, a stable performance of 140 h with faradaic efficiency over 90% in a membrane electrode assembly system demonstrates great potential for industrial CO2RR application. The abundant defects within the ultrathin nanotubular structure not only improve the CO2 adsorption and charge transfer capabilities that facilitate the reaction kinetics, but also modulate the electronic structure and optimize the energy barrier toward formate as revealed by the theoretical calculations. Concurrently, the local high pH caused by the structural defects and hydrophobic surface could remarkably suppress the hydrogen evolution reaction and in turn, accelerate formate formation. These advances demonstrate an effective structure and defect engineering to unlock one-dimensional electrocatalysts to boost the CO2RR toward target products.
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Clarifying the local microenvironment of metal–organic frameworks and their derivatives for electrochemical CO2 reduction: advances and perspectives
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00018d
The conversion of carbon dioxide (CO2) into fuels, value-added products and electricity is one of the most effective ways to reduce the atmospheric CO2 concentration, and thus mitigate the greenhouse effect, simultaneously resolving the environmental and energy crises. In this case, metal–organic frameworks (MOFs) show good application prospect in the catalytic CO2 reduction reaction because of their well-defined porous structure, rich active sites and feasible functionalization. Herein, we summarize the latest research progress of MOFs and their derivatives for catalytic CO2 electroreduction and discuss their mechanism, kinetics, thermodynamics and catalytic performance. Moreover, the effect of first-, secondary and out-sphere coordination on the metal active centers and the local microenvironment of MOFs, which can be manipulated by adjusting their metal nodes, organic linkers, and solvents, are addressed in-depth to clarify the key to their great electrocatalytic performance. Based on this, the main challenges and future outlook of MOF catalysts are summarized and perspectives presented.
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In situ solvothermal reduction engineering enables delicate control over surface-rich oxygen vacancies on Bi2WO6 for highly efficient photocatalytic CO2 reduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00019b
The high binding energy of CO bonds in CO2 severely inhibits the photocatalytic CO2 reduction (PCR) activity. Constructing oxygen vacancies (Vo) is considered as a fascinating strategy to promote the capture and activation of CO2 molecules. The main challenge, however, lies in the delicate control of the Vo distribution, since the bulk Vo can act as a recombination centre for photogenerated electron–hole pairs. Here, an in situ solvothermal reduction strategy is presented by programming temperature to accurately control the Vo distribution on the catalytic surface. Taking Bi2WO6 as a model, surface-rich Vo on Bi2WO6 (Sur-Vo-BWO) were generated. The governable Vo distribution strategy remarkably increases the PCR dynamics with a high CO evolution rate for Sur-Vo-BWO (18.73 μmol g−1 h−1), which is 8.32 times more than that of the Vo-free control sample. This work paves a new pathway to implement delicate control of the Vo distribution on the catalysts for precisely tuned catalytic activity.
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Phase shuttling-enhanced electrochemical ozone production
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00015j
Ozone can be produced by the electrochemical oxidation of water, which provides a technical solution to on-demand ozone production for disinfection and sterilization. Lead oxides have been found to be unique in catalyzing such a process. However, the fundamental understanding of these catalysts’ mechanisms remains limited, hindering the development of high-performance catalysts for electrochemical ozone production (EOP). Herein, the effect of phase shuttling on the reactivity of Pb3O4 was systematically investigated during the EOP process by in situ/ex situ characterizations. It was found that Pb3O4 undergoes a phase shuttle towards β-PbO2 via the lattice oxygen oxidation mechanism (LOM) pathway, and the reconstructed β-PbO2 shows enhanced EOP activity and stability compared to commercial β-PbO2. The ex situ characterization of materials combined with theoretical calculations reveals that the performance enhancement is mainly attributed to the stable presence of (101) and (110) surfaces in the reconstructed β-PbO2 with undercoordinated Pb–O. Pourbaix diagrams of lead oxides calculated by DFT demonstrate that the phase shuttling to β-PbO2 is thermodynamically favorable under EOP conditions. Surface Pourbaix diagrams of β-PbO2(101) and Pb3O4(110) further reveal the adsorption behavior of O*/OH* intermediates and explain the observed change of EOP kinetics at ∼1.6 V vs. RHE. The catalyst is integrated and assembled in a membrane electrode assembly (MEA) electrolyzer, and the produced ozonated water successfully inactivated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This work provides a new insight into EOP catalysts and demonstrates the possibilities of further optimization of electrochemical approaches for on-demand ozone generation.
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Local hydrophobicity allows high-performance electrochemical carbon monoxide reduction to C2+ products
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00006k
While CO can already be produced at industrially relevant current densities via CO2 electrolysis, the selective formation of C2+ products seems challenging. CO electrolysis, in principle, can overcome this barrier, hence forming valuable chemicals from CO2 in two steps. Here we demonstrate that a mass-produced, commercially available polymeric pore sealer can be used as a catalyst binder, ensuring high rate and selective CO reduction. We achieved above 70% faradaic efficiency for C2+ products formation at j = 500 mA cm−2 current density. As no specific interaction between the polymer and the CO reactant was found, we attribute the stable and selective operation of the electrolyzer cell to the controlled wetting of the catalyst layer due to the homogeneous polymer coating on the catalyst particles’ surface. These results indicate that sophistically designed surface modifiers are not necessarily required for CO electrolysis, but a simpler alternative can in some cases lead to the same reaction rate, selectivity and energy efficiency; hence the capital costs can be significantly decreased.
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Recent advances in perovskite oxide electrocatalysts for Li–O2 batteries
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00028a
Lithium–oxygen batteries (LOBs) have been anticipated as promising energy-storage devices; however, their practical application is plagued by low energy efficiency, small capacity, and the short cycle life. When applied as air cathodes for LOBs, perovskite oxides exhibit an enormous potential for favorable battery performance due to their catalytic activity for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). Their tunable compositions, diverse structures and unique electronic properties allow flexible manipulation of their catalytic activity. This mini-review comprehensively describes recent advances in perovskite oxide electrocatalysts for LOBs. First, the energy-storage mechanism of LOBs and crucial catalytic descriptors of perovskites for the ORR/OER are analyzed. Then, several ingenious tactics to promote the catalytic activity of perovskite oxides are highlighted. A discussion of synthetic protocols for the preparation of perovskite oxides follows, including how the nanostructure, morphology and composition of perovskite oxides can be controlled by different methods and the effect of these on catalytic performance. Additionally, A-/B-/O-site regulation, oxygen vacancies, and the composites of perovskites and functional materials are thoroughly investigated. Finally, we summarize the challenges and outlook of perovskite oxide electrocatalysts for LOBs.
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An unexplored role of the CrOx shell in an elaborated Rh/CrOx core–shell cocatalyst for photocatalytic water splitting: a selective electron transport pathway from semiconductors to core metals, boosting charge separation and H2 evolution
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00109h
A core–shell structured Rh/CrOx cocatalyst has endowed various semiconductors with high efficiency in water-splitting photocatalysis, where thin CrOx layers on Rh have been assumed to be physical blockers of O2 to the metal surface to suppress unfavorable reverse reactions (e.g., catalytic H2O formation from H2 and O2). Herein, we propose another unexplored but favorable function of CrOx layers: a selective electron transport pathway from photocatalysts to the Rh core boosting charge separation and H2 production. The subsequent loading of CrOx layers onto Rh increased the rate of visible light H2 evolution of a Bi4NbO8Cl photocatalyst, even in a half reaction with a hole scavenger where O2 does not evolve. Transient absorption spectroscopy revealed that the CrOx layer increases the electron path from Bi4NbO8Cl to Rh. Importantly, the highest H2-evolution activity was obtained by simultaneous photodeposition using CrIII and RhIII precursors, which had not yet been examined. In this sample, Rh nanoparticles were enclosed by an amorphous CrOx shell, where Rh particles were less directly attached to the semiconductor. Therein, CrOx inserted between Bi4NbO8Cl and Rh effectively suppresses undesirable hole transfer from Bi4NbO8Cl to Rh, while such hole transfer partially occurs when they are in direct contact. These results indicated that CrOx functions as a selective electron transport pathway and improves the H2 evolution activity. Although the development strategy of cocatalysts has so far focused on surface redox reactions, this study offers a new approach for the design of highly efficient cocatalysts based on the carrier transfer process, especially at semiconductor–cocatalyst interfaces.
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Exsolved catalyst particles as a plaything of atmosphere and electrochemistry
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00036a
A new type of catalyst preparation yields its active sites not by infiltration but exsolution of reducible transition metals of its own host lattice. These exsolution catalysts offer a high dispersion of catalytically active particles, slow agglomeration, and the possibility of reactivation after poisoning due to redox cycling. The formation of exsolved particles by partial decomposition of the host lattice can be driven by applying a sufficiently reducing atmosphere, elevated temperatures but also by a cathodic bias voltage (provided the host perovskite is an electrode on an oxide ion conducting electrolyte). In addition, such an electrochemical polarisation can change the oxidation state and thus the catalytic activity of exsolved particles. In this work, we investigate the electrochemical switching between an active and an inactive state of iron particles exsolved from thin film mixed conducting model electrodes, namely La0.6Sr0.4FeO3−δ (LSF) and Nd0.6Ca0.4FeO3−δ (NCF), in humid hydrogen atmospheres. We show that the transition between two activity states exhibits a hysteresis-like behaviour in the electrochemical I–V characteristics. Ambient pressure XPS measurements proofed that this hysteresis is linked to the oxidation and reduction of iron particles. Furthermore, it is demonstrated that the surface kinetics of the host material itself has only a negligible impact on the particle exsolution, and that the main impact factors are the surrounding atmosphere as well as the applied electrochemical overpotential. In particular, we suggest a ‘kinetic competition’ between gas atmosphere and oxygen chemical potential in the mixed conducting electrode and discuss possible ways of how this process takes place.
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Sustainable waste-nitrogen upcycling enabled by low-concentration nitrate electrodialysis and high-performance ammonia electrosynthesis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00058c
Reactive nitrogen (Nr) is an essential nutrient to life on earth, but its mismanagement in waste has emerged as a major problem in water pollution to our ecosystems, causing severe eutrophication and health concerns. Sustainably recovering Nr [such as nitrate (NO3−)–N] and converting it into ammonia (NH3) could mitigate the environmental impacts of Nr, while reducing the NH3 demand from the carbon-intensive Haber–Bosch process. In this work, high-performance NO3−-to-NH3 conversion was achieved in a scalable, versatile, and cost-effective membrane-free alkaline electrolyzer (MFAEL): a remarkable NH3 partial current density of 4.22 ± 0.25 A cm−2 with a faradaic efficiency of 84.5 ± 4.9%. The unique configuration of MFAEL allows for the continuous production of pure NH3-based chemicals (NH3 solution and solid NH4HCO3) without the need for additional separation procedures. A comprehensive techno-economic analysis (TEA) revealed the economic competitiveness of upcycling waste N from dilute sources by combining NO3− reduction in MFAEL and a low-energy cost electrodialysis process for efficient NO3− concentration. In addition, pairing NO3− reduction with the oxidation of organic Nr compounds in MFAEL enables the convergent transformation of N–O and C–N bonds into NH3 as the sole N-containing product. Such an electricity-driven process offers an economically viable solution to the growing trend of regional and seasonal Nr buildup and increasing demand for sustainable NH3 with a reduced carbon footprint.
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Selective conversion of polyethylene wastes to methylated aromatics through cascade catalysis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00011g
Upcycling polyethylene into aromatics has attracted much attention for converting plastic wastes into valuable chemicals, but the general routes strongly depend on harsh conditions, precious metals, and/or wide product distributions. Herein, we report the catalytic conversion of polyethylene to methylated aromatics with high yields over the catalysts of aluminosilicate MFI zeolite nanosheets (s-ZSM-5) and mesoporous MFI zeolite modified with zinc species (Zn/meso-ZSM-5) for cascade reactions of polyethylene depolymerization and olefin aromatization, respectively. Following this route, polyethylene was fully converted into C5+ products yielding 60.1%, of which 76.7% were aromatics at 400 °C, and 93.4% of the collected aromatics were industrially important methylated aromatics, including toluene, xylene, and mesitylene. This strategy can be extended to convert single-use plastics into methylated aromatics, such as polyethylene bottles, shopping bags, food packages, and DKR-310 plastics.
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Microwave-assisted carbon-confined iron nanoparticles for steering CO2 hydrogenation to heavy hydrocarbons
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00071k
The key to efficient thermocatalytic conversion of CO2 lies in the rational design of catalysts. In this work, Fe-based catalysts supported by different carbon materials (AC, GA, CNF, and MPC) were rapidly synthesized with the assistance of microwave heating. Compared with other supports, small-sized active precursors are coated by graphitic carbon layers for GA-supported Fe catalysts, which will slow down the sintering of particles. Small-sized Fe nanoparticles supported by GA present a benign carburization behavior and water removal ability, which play an important role in stabilizing active carbides and improving product selectivity. These features make GA a more promising support material. In addition, for the catalyst obtained by high-temperature calcination, the size of the active precursor is larger than that obtained by microwave heating, and it is easily coated by amorphous carbon shells, whereas for the small active phase precursor obtained by microwave heating treatment, it is encapsulated by graphitic carbons first, and then the amorphous carbon shells gradually appear around the active carbides with the increase in particle size. The carbon-confined environment provides a stable space for steering CO2 hydrogenation to heavy hydrocarbons. As a result, the rational catalyst exhibits favorable performance. Under relevant industrial conditions (320 °C, 2.0 MPa, 5 g h mol−1), the optimized K–Fe/GA-W-10 catalyst achieves a C5+ selectivity of 53.2% at CO2 conversion of 23.1% and presents a benign stability.
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